N-{2-[(2-{[4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy}-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl)oxy]-4-hydroxy-6-(hydroxymethyl)-5-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-3-yl}acetamide
Description
N-{2-[(2-{[4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy}-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl)oxy]-4-hydroxy-6-(hydroxymethyl)-5-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-3-yl}acetamide is a highly complex acetamide derivative characterized by multiple functionalized oxan (pyranose) rings, hydroxymethyl groups, hydroxyl substituents, and a 4-nitrophenoxy moiety. The compound’s molecular complexity distinguishes it from simpler acetamide derivatives, warranting detailed comparative analysis with structurally related molecules.
Properties
IUPAC Name |
N-[2-[2-[4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H48N2O23/c1-10(39)33-17-20(42)26(55-31-23(45)21(43)18(40)13(6-35)51-31)15(8-37)53-29(17)57-28-19(41)14(7-36)52-32(25(28)47)56-27-16(9-38)54-30(24(46)22(27)44)50-12-4-2-11(3-5-12)34(48)49/h2-5,13-32,35-38,40-47H,6-9H2,1H3,(H,33,39) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVJJUCUTPFYZNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)OC3C(OC(C(C3O)O)OC4=CC=C(C=C4)[N+](=O)[O-])CO)CO)O)CO)OC5C(C(C(C(O5)CO)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H48N2O23 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
828.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Gal beta(1-4)GlcNAc beta(1-3)Gal beta(1-4)Glc-beta-pNP involves multiple glycosylation steps. Typically, the synthesis starts with the preparation of protected monosaccharide donors and acceptors. The glycosylation reactions are catalyzed by glycosyltransferases or chemical catalysts such as boron trifluoride etherate (BF3·Et2O) under controlled conditions
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each glycosylation step .
Chemical Reactions Analysis
Types of Reactions
Gal beta(1-4)GlcNAc beta(1-3)Gal beta(1-4)Glc-beta-pNP undergoes various chemical reactions, including:
Oxidation: The para-nitrophenyl group can be oxidized to form nitrophenol derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The glycosidic bonds can be cleaved and substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like BF3·Et2O for glycosylation reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the para-nitrophenyl group yields nitrophenol derivatives, while reduction results in amino derivatives .
Scientific Research Applications
Gal beta(1-4)GlcNAc beta(1-3)Gal beta(1-4)Glc-beta-pNP is widely used in scientific research, including:
Chemistry: As a substrate in enzymatic assays to study glycosidase activity.
Biology: In cell signaling studies to investigate glycan interactions.
Medicine: As a diagnostic tool for detecting specific glycosidase deficiencies.
Industry: In the production of glycan-based materials and as a standard in quality control assays
Mechanism of Action
The compound exerts its effects through interactions with glycosidases and other carbohydrate-binding proteins. The para-nitrophenyl group serves as a chromogenic reporter, allowing for the detection and quantification of enzymatic activity. The glycosidic bonds are cleaved by specific enzymes, releasing the para-nitrophenyl group, which can be measured spectrophotometrically .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound belongs to a broader class of acetamide derivatives, which vary in substituents, ring systems, and functional groups. Key analogues include:
Functional Group Analysis
- Hydroxyl and Hydroxymethyl Groups: The target compound’s abundance of hydroxyl and hydroxymethyl groups contrasts sharply with analogues like 2-(4-acetylphenoxy)-N-(o-tolyl)acetamide , which lacks polar substituents. This confers superior hydrophilicity, suggesting enhanced solubility in polar solvents (e.g., water or DMSO) .
- 4-Nitrophenoxy vs. Acetylphenoxy: The electron-withdrawing nitro group in the target compound may increase electrophilicity at the phenoxy linkage compared to the electron-donating acetyl group in ’s compound, influencing reactivity in substitution reactions .
- Oxan Rings vs.
Physicochemical Properties
- Molecular Weight : The target’s high molecular weight (~1,000 g/mol) exceeds typical small-molecule drugs (e.g., 283.32 g/mol in ), aligning it with macromolecular or glycoconjugate therapeutics.
- Solubility : Polar functional groups likely render the target compound more water-soluble than sulfur-containing analogues (e.g., ’s ethylsulfanyl derivative) .
Reactivity and Stability
- The 4-nitrophenoxy group may act as a leaving group in nucleophilic substitution reactions, a feature absent in acetylphenoxy or ethylsulfanyl analogues. This could facilitate covalent bonding in prodrug designs .
Biological Activity
The compound N-{2-[(2-{[4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy}-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl)oxy]-4-hydroxy-6-(hydroxymethyl)-5-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-3-yl}acetamide is a complex glycosylated derivative with potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.
Structure and Composition
The molecular formula of the compound is , with a molecular weight of approximately 505.39 g/mol. The compound features multiple hydroxymethyl and hydroxy groups, contributing to its solubility and reactivity.
Structural Representation
The InChI Key for this compound is CCTKZJZPZPPTQW-UHFFFAOYSA-N, which can be used for database searches to find more information about its structure and properties.
Antioxidant Properties
Research indicates that compounds with similar structural motifs exhibit significant antioxidant activity. The presence of multiple hydroxyl groups in the structure may facilitate free radical scavenging, thereby protecting cellular components from oxidative stress.
Anti-inflammatory Effects
Studies have shown that derivatives of glycosides can modulate inflammatory pathways. The compound may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting a potential role in managing inflammatory diseases.
Antimicrobial Activity
Preliminary investigations reveal that this compound exhibits antimicrobial properties against various pathogens. This is particularly relevant in the context of increasing antibiotic resistance, making it a candidate for further exploration as a natural antimicrobial agent.
Cellular Pathways
The biological activity of this compound may involve:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways.
- Modulation of Gene Expression : It could affect the transcription factors responsible for the expression of genes related to inflammation and oxidative stress.
- Cell Signaling Pathways : Interaction with signaling pathways such as NF-kB could be a mechanism through which it exerts its effects.
Study 1: Antioxidant Evaluation
A study evaluated the antioxidant capacity of similar glycosylated compounds using DPPH radical scavenging assays. Results indicated a significant reduction in DPPH radicals, demonstrating potential antioxidant activity.
Study 2: Anti-inflammatory Assessment
In vitro studies on human macrophages showed that treatment with related compounds resulted in decreased levels of TNF-alpha and IL-6. This suggests that the compound may effectively reduce inflammation.
Study 3: Antimicrobial Testing
The antimicrobial efficacy was tested against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited inhibitory effects on bacterial growth, warranting further investigation into its use as a natural antimicrobial agent.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
